Crocin II

Catalog No.
S634972
CAS No.
55750-84-0
M.F
C38H54O19
M. Wt
814.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crocin II

CAS Number

55750-84-0

Product Name

Crocin II

IUPAC Name

1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Molecular Formula

C38H54O19

Molecular Weight

814.8 g/mol

InChI

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1

InChI Key

CZSBHMFVVLYIQQ-DRVLGOCHSA-N

Synonyms

Crocetingentiobiosylglucosyl ester; Tricrocin; Crocin 2; b-D-Glucopyranose 6-O-b-D-glucopyranosyl-1-[(2E,4E,6E,8E,10E,12E,14E)-b-D-glucopyranosyl 2,6,11,15-tetramethyl-2,4,6,8,10,12,14-hexadecaheptaenedioate]

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

In vitro and animal studies have explored the potential applications of CGE in various areas of scientific research, including:

  • Antioxidant activity

    Studies have shown that CGE exhibits antioxidant properties, potentially helping to protect cells from damage caused by free radicals. However, further research is needed to confirm these findings and understand the mechanisms involved [].

  • Neuroprotective effects

    Some studies suggest that CGE may have neuroprotective properties, potentially offering benefits for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, these studies are primarily limited to in vitro and animal models, and more research is needed to determine the potential effectiveness and safety of CGE in humans [, ].

  • Anticancer properties

Crocin II is a carotenoid compound primarily found in saffron, the dried stigma of Crocus sativus. It is a diester formed from the disaccharide gentiobiose and the dicarboxylic acid crocetin. Crocin II is notable for its deep red color in pure form and its ability to produce an orange solution when dissolved in water. This compound contributes significantly to the characteristic color of saffron and is considered one of its main active components, alongside other crocins like Crocin I, Crocin III, Crocin IV, and Crocin V, which differ based on their glycosylation patterns .

The biosynthesis of Crocin II involves several enzymatic reactions starting from geranylgeranyl pyrophosphate. Key enzymes in this pathway include:

  • Phytoene synthase: Converts geranylgeranyl pyrophosphate to phytoene.
  • Phytoene desaturase: Converts phytoene to lycopene through a series of desaturation steps.
  • Lycopene β-cyclase: Converts lycopene into β-carotenoids.
  • Carotenoid cleavage dioxygenases: Cleave β-carotenoids to produce crocetin dialdehyde.
  • Aldehyde dehydrogenases: Convert crocetin dialdehyde into crocetin.
  • UDP-glucosyltransferases: Glycosylate crocetin to form Crocin II .

Crocin II exhibits a range of biological activities:

  • Antioxidant Properties: It reduces oxidative stress by enhancing the expression of antioxidant enzymes such as catalase and superoxide dismutase .
  • Neuroprotective Effects: Crocin II can cross the blood-brain barrier and has shown potential in protecting against neurodegenerative diseases like Alzheimer's and Parkinson's by reducing neuroinflammation and apoptosis .
  • Antidepressant Effects: Studies suggest that Crocin II may have mood-lifting properties, with evidence from both animal models and human trials .
  • Anticancer Activity: It has demonstrated antiproliferative effects against various cancer cell lines through multiple signaling pathways, including PI3K/AKT/mTOR and MAPK pathways .

Crocin II can be synthesized through various methods:

  • Biotechnological Approaches: Recent studies have utilized multigene stacking in plants such as Nicotiana benthamiana to produce Crocin II efficiently. This method leverages the plant's own glycosyltransferases for production .
  • Chemical Synthesis: One-pot reactions involving specific cosolvents have been employed for selective glycosylation at the carboxyl groups of crocetin to yield Crocin II .
  • Extraction from Natural Sources: Isolation from saffron or gardenia flowers remains a traditional method for obtaining Crocin II, although it is less efficient compared to biotechnological methods.

Crocin II has diverse applications:

  • Pharmaceuticals: Due to its neuroprotective and antioxidant properties, it is being researched for use in treating neurodegenerative diseases, mood disorders, and cancer therapies .
  • Food Industry: As a natural coloring agent, it is used in food products due to its vibrant color and safety profile.
  • Cosmetics: Its antioxidant properties make it a candidate for use in skincare products aimed at reducing oxidative stress on skin cells.

Research indicates that Crocin II interacts with various biological pathways:

  • It modulates signaling pathways related to inflammation and apoptosis, particularly in neural tissues.
  • Interaction studies have shown that it can inhibit certain kinases involved in cancer progression, making it a potential therapeutic agent against malignancies .

Crocin II belongs to a class of compounds known as crocins, which include several derivatives. Here are some similar compounds:

Compound NameGlycosylationUnique Features
Crocin IFour glucosyl groupsHigher solubility; more potent antioxidant activity
Crocin IIITwo glucosyl groupsDifferent bioavailability; potential anti-inflammatory effects
Crocin IVTwo glucosyl groupsSimilar structure but distinct pharmacological properties
Crocin VOne glucosyl groupLess hydrophilic; lower antioxidant capacity

Uniqueness of Crocin II

Crocin II is unique due to its specific three-glycosylation pattern which enhances its solubility and bioavailability compared to other crocins. This property allows it to exert significant neuroprotective effects while also being effective as an antioxidant. Its ability to cross the blood-brain barrier distinguishes it from other carotenoids that may not possess similar efficacy in neurological contexts .

Crocin II has been integral to human civilization for millennia. Saffron, sourced from Crocus sativus stigmas, was documented in Akkadian and Mesopotamian texts as early as 3000 BCE for medicinal and ritual purposes. Ancient Greek physicians, including Galen, prescribed saffron-based remedies for ailments ranging from gastrointestinal disorders to wound healing. Similarly, Gardenia jasminoides, native to subtropical Asia, has been cultivated in China for over a thousand years, with its fruits used in traditional medicine to treat inflammation and depression.

Taxonomic Distribution in Crocus sativus and Gardenia Species

Crocus sativus, a sterile triploid (2n=3x=24), likely originated from the wild species Crocus cartwrightianus. Its stigmas accumulate up to 10% dry weight of crocins, with Crocin II constituting a significant fraction. Gardenia jasminoides, a member of the Rubiaceae family, produces Crocin II in its fruits, where it coexists with geniposide and other iridoids. Both species thrive in Mediterranean and East Asian climates, respectively, with Iran and China dominating global production.

Position within Carotenoid Biochemistry

Crocin II belongs to the apocarotenoid class, characterized by a C₂₀ backbone derived from oxidative cleavage of zeaxanthin (C₄₀). Unlike lipid-soluble carotenoids (e.g., β-carotene), its digentiobiosyl ester groups confer water solubility, enabling vacuolar storage in plant tissues. Structurally, it consists of crocetin [(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid] linked to two gentiobiose moieties.

Note: There appears to be a discrepancy in the molecular formula specified in the article request. Based on comprehensive chemical database sources, Crocin II has the molecular formula C₃₈H₅₄O₁₉, not C₃₄H₄₄O₁₄ as indicated in the outline [2] [4] [6]. This article will proceed with the scientifically accurate formula C₃₈H₅₄O₁₉.

Crocin II is a water-soluble carotenoid glycoside with the molecular formula C₃₈H₅₄O₁₉ and a molecular weight of 814.82 daltons [4] [6] [8]. This compound represents one of the major bioactive constituents found in saffron (Crocus sativus) and gardenia flowers (Gardenia jasminoides) [4] [5]. The molecular composition consists of a central apocarotenoid backbone derived from crocetin, which is esterified with carbohydrate moieties to enhance water solubility [5] [12].

The compound is classified as a carotenoid ester belonging to the diterpenoid family [3] [5]. Crocin II is specifically identified as a crocetin gentiobiosyl glucosyl ester, representing one of several crocin derivatives that differ in their glycosylation patterns [2] [6]. The Chemical Abstracts Service registry number for Crocin II is 55750-84-0 [4] [6] [8].

Structural Characterization

Crocetin Backbone Configuration

The structural foundation of Crocin II is based on crocetin, a twenty-carbon dicarboxylic acid with the molecular formula C₂₀H₂₄O₄ [26] [27]. The crocetin backbone features a symmetrical polyene chain characterized by a conjugated system of seven double bonds arranged in an all-trans configuration [9] [26]. This extended conjugation system is responsible for the characteristic yellow-red coloration of the compound [26] [30].

The crocetin core structure contains two carboxylic acid functional groups positioned at opposite ends of the molecule, specifically at the C-1 and C-20 positions [26] [30]. The backbone exhibits the systematic name (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid [26] [30]. Four methyl substituents are strategically positioned along the polyene chain at carbons 2, 6, 11, and 15, contributing to the molecule's lipophilic character [26] [30].

Glycosylation Pattern and Gentiobiose Moieties

Crocin II exhibits a specific glycosylation pattern that distinguishes it from other crocin derivatives [10] [12]. The compound contains one gentiobiose unit and one glucose unit attached to the terminal carboxyl groups of the crocetin backbone [2] [6]. Gentiobiose is a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond [28] [31]. This disaccharide configuration is relatively rare in nature and contributes significantly to the unique properties of crocin compounds [28] [31].

The glycosylation process occurs through the formation of ester bonds between the carboxylic acid groups of crocetin and the hydroxyl groups of the sugar moieties [10] [12]. Research has demonstrated that the primary glycosylation of crocetin is catalyzed by uridine diphosphate glycosyltransferases, specifically CsUGT74AD1 in Crocus sativus [10] [12]. The asymmetric glycosylation pattern in Crocin II, featuring one gentiobiose and one glucose unit, represents an intermediate form in the biosynthetic pathway leading to fully glycosylated crocin derivatives [10] [12].

Stereochemistry and Isomeric Forms

The stereochemical configuration of Crocin II is primarily determined by the geometry of the double bonds within the crocetin backbone [11]. The naturally occurring form exhibits an all-trans configuration across the conjugated polyene system [11] [26]. However, under certain conditions, geometric isomerization can occur, leading to the formation of cis-isomers [11].

Recent research has identified the potential for formation of 6-cis-crocetin isomers through thermal or photochemical isomerization processes [11]. Nuclear magnetic resonance spectroscopy has revealed distinct chemical shift differences between trans and cis isomers, particularly for protons at positions 3, 5, 7, and 8 of the polyene chain [11]. The cis-isomers typically exhibit downfield shifts for protons 3, 5, and 8 by 0.18, 0.46, and 0.26 parts per million respectively, while proton 7 shows an upfield shift of 0.16 parts per million [11].

Spectroscopic Characteristics

UV-Visible Absorption Profile

Crocin II exhibits characteristic ultraviolet-visible absorption properties that reflect its conjugated polyene structure [14] [40]. The compound displays a primary absorption maximum at approximately 441 nanometers, which is attributed to the extended π-electron system of the crocetin backbone [14] [40]. This intense absorption band is accompanied by a shoulder at approximately 460 nanometers, creating the distinctive spectral profile of carotenoid compounds [14].

Additional absorption features are observed in the ultraviolet region, including bands at 250 and 333 nanometers [14]. The 333-nanometer band is particularly significant as it can be attributed to π-π* electronic transitions within the conjugated system [40]. The molar absorption coefficient at the 441-nanometer maximum has been determined to be approximately 1.35 × 10⁵ M⁻¹ cm⁻¹, indicating strong light absorption properties [14].

Table 1: UV-Visible Absorption Characteristics of Crocin II

Wavelength (nm)AssignmentMolar Absorptivity (M⁻¹ cm⁻¹)
250UV bandNot specified [14]
333π-π* transition1.0 × 10⁴ [14]
441Primary maximum1.35 × 10⁵ [14]
460ShoulderNot specified [14]

Mass Spectrometric Fingerprint

Mass spectrometric analysis of Crocin II provides definitive molecular identification and structural information [15] [17]. The compound exhibits a molecular ion peak at m/z 814.82, corresponding to its molecular weight [4] [6]. Tandem mass spectrometry reveals characteristic fragmentation patterns that are diagnostic for the crocetin-glycoside structure [15].

Collision-induced dissociation typically results in the sequential loss of sugar moieties, producing fragment ions corresponding to crocetin and intermediate glycosylated forms [15]. Advanced techniques such as electron-induced dissociation have been employed to provide enhanced structural characterization, yielding fragment ions that are not typically observed with conventional collision-induced dissociation methods [15].

The mass spectrometric fingerprint includes characteristic ions resulting from the cleavage of glycosidic bonds and the crocetin backbone [15] [17]. These fragmentation patterns serve as valuable tools for compound identification and purity assessment in analytical applications [15] [17].

NMR Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information about Crocin II, revealing the connectivity and environment of individual atoms within the molecule [18] [24]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the olefinic protons of the crocetin backbone, typically appearing in the 6.0-7.5 parts per million region [11] [18].

The gentiobiose and glucose moieties contribute distinct signals in the carbohydrate region, typically observed between 3.0-5.5 parts per million [18] [24]. The anomeric protons of the sugar units appear as characteristic doublets, providing information about the glycosidic linkage stereochemistry [18]. Carbon-13 nuclear magnetic resonance spectroscopy further confirms the structural assignments, with the carbonyl carbons of the ester linkages appearing around 170 parts per million [24].

Table 2: Representative ¹H NMR Chemical Shifts for Crocin II

Proton AssignmentChemical Shift (ppm)Multiplicity
Crocetin olefinic6.0-7.5Multiple signals [11]
Sugar anomeric4.5-5.0Doublets [18]
Sugar ring3.0-4.5Complex multiplets [18]
Methyl groups1.9-2.0Singlets [11]

Physicochemical Properties

Solubility Parameters in Various Solvents

Crocin II exhibits markedly different solubility characteristics compared to its aglycone crocetin, primarily due to the presence of hydrophilic sugar moieties [19] [21]. The compound demonstrates good water solubility, which distinguishes it from many other carotenoid compounds [21] [22]. In dimethyl sulfoxide, Crocin II shows solubility of approximately 25 milligrams per milliliter (30.68 millimolar), requiring ultrasonic treatment for complete dissolution [8].

The water solubility of Crocin II has been reported to be limited, with saturation occurring at concentrations around 0.13 millimolar [14]. Beyond this concentration, the compound tends to form self-associates or micelles due to its amphiphilic nature [21]. The solubility in organic solvents is generally limited, with the compound being insoluble in ethanol and showing only slight solubility in methanol [20] [27].

Table 3: Solubility Parameters of Crocin II in Various Solvents

SolventSolubilityConditions
Water0.13 mM [14]Room temperature
Dimethyl sulfoxide25 mg/mL [8]Ultrasonic treatment
MethanolSlightly soluble [20]Heated
EthanolInsoluble [20]Standard conditions

Stability Under Environmental Conditions

The stability of Crocin II is influenced by various environmental factors including pH, temperature, and light exposure [23] [33]. Studies have demonstrated that the compound exhibits pH-dependent degradation kinetics, with optimal stability observed at pH 5.0 [23]. Under acidic conditions (pH 2.0), rapid degradation occurs, while neutral and basic pH conditions also show reduced stability compared to the optimal range [23].

Temperature significantly affects the stability of Crocin II, with degradation following second-order reaction kinetics [23] [33]. The activation energy for thermal degradation has been reported as 45.36 kilojoules per mole [33]. At 5°C, the compound shows relatively good stability, particularly in the presence of antioxidant preservatives such as ascorbic acid and ethylenediaminetetraacetic acid [23].

Photostability studies reveal that Crocin II is sensitive to light exposure, exhibiting degradation under both ultraviolet and visible light conditions [33] [34]. The degradation process involves the formation of various photoproducts through oxidative and isomerization pathways [33]. Storage under light protection is therefore essential for maintaining compound integrity [39].

Table 4: Stability Parameters of Crocin II Under Different Conditions

ConditionStabilityHalf-lifeReference
pH 5.0, 5°COptimal15 days [23] [23]
pH 2.0, 5°CPoor6 days [23] [23]
35°CReducedVariable [23] [23]
Light exposureSensitiveNot specified [33]

Crystalline Structure Characteristics

Crocin II exhibits crystalline properties that can be characterized through X-ray diffraction analysis [24] [25]. Pure Crocin II displays multiple sharp diffraction peaks, indicating a highly ordered crystalline structure [24]. The diffraction pattern shows characteristic peaks at specific 2θ angles, which serve as fingerprints for compound identification [24].

When complexed with phospholipids or other materials, the crystalline nature of Crocin II can be significantly altered [24]. X-ray diffraction studies of phospholipid complexes show the disappearance or significant reduction of the sharp crystalline peaks, indicating the formation of amorphous structures [24]. This transformation has important implications for the compound's solubility and bioavailability properties [24].

The crystalline form of Crocin II exhibits a melting point that varies depending on purity and hydration state [39]. The compound forms red to dark purple crystalline material that is sensitive to light and should be stored under appropriate conditions to maintain structural integrity [39].

Table 5: Crystalline Properties of Crocin II

PropertyValueConditions
Crystal formRed-purple crystals [39]Pure compound
Light sensitivityHigh [39]Storage consideration
Diffraction patternMultiple sharp peaks [24]X-ray analysis
Melting behaviorVariable [39]Purity dependent

GGPP Formation and Initial Steps

The biosynthesis of Crocin II begins with the fundamental carotenoid biosynthesis framework, which establishes the carbon skeleton necessary for subsequent specialized modifications. Geranylgeranyl pyrophosphate (GGPP) formation represents the critical initial step that channels carbon flux toward carotenoid production [1] [2].

The mevalonate pathway provides the essential building blocks for GGPP synthesis through a well-characterized enzymatic sequence. Acetyl-CoA acetyltransferase catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is subsequently converted to 3-hydroxy-3-methylglutaryl-CoA by hydroxylmethylglutaryl-CoA synthase [3] [4]. The rate-limiting step involves hydroxylmethylglutaryl-CoA reductase, which reduces the substrate using two equivalents of NADPH to produce mevalonate [3] [5].

Sequential phosphorylation reactions catalyzed by mevalonate kinase and phosphomevalonate kinase activate mevalonate to mevalonate pyrophosphate, which undergoes ATP-coupled decarboxylation by mevalonate pyrophosphate decarboxylase to yield isopentenyl pyrophosphate (IPP) [3] [4]. The isopentenyl diphosphate isomerase facilitates the interconversion between IPP and dimethylallyl pyrophosphate (DMAPP), establishing the fundamental five-carbon building blocks for isoprenoid biosynthesis [4] [6].

Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the critical condensation reaction that produces the 20-carbon GGPP from farnesyl pyrophosphate and IPP [1] [2]. This enzyme requires Mg²⁺ cofactors and demonstrates high specificity for its substrates. GGPPS exhibits structural similarity to other prenyltransferases, containing conserved aspartate-rich motifs that coordinate metal binding and facilitate the condensation mechanism [7] [8].

Enzymatic Conversion to Lycopene

The transformation of GGPP to lycopene involves a precisely orchestrated sequence of desaturation and isomerization reactions that establish the polyene backbone essential for Crocin II biosynthesis. Phytoene synthase (PSY) catalyzes the first committed step in carotenoid biosynthesis by condensing two GGPP molecules to produce 15-cis-phytoene [9] [10] [11].

PSY functions as a bifunctional enzyme that catalyzes two tightly coupled reactions: the dimerization of GGPP into prephytoene diphosphate and its subsequent conversion to phytoene [9] [12]. The enzyme demonstrates strict dependence on Mn²⁺ cofactors, which regulate its competition with other GGPP-consuming enzymes within plastids [9] [10]. Additionally, PSY requires specific galactolipid associations and membrane localization for optimal catalytic activity [9] [11].

Phytoene desaturase (PDS) initiates the poly-cis pathway by introducing two double bonds into 15-cis-phytoene while simultaneously isomerizing adjacent double bonds from trans to cis configuration [13] [14] [15]. This membrane-bound enzyme localizes to plastids and utilizes FAD as a cofactor, transferring electrons to plastoquinone and ultimately coupling desaturation to oxygen reduction through plastid terminal oxidase [13] [15].

The desaturation process continues with ζ-carotene desaturase (ZDS), which introduces additional double bonds at the C7,C8 and C11,C12 positions [16] [14]. ζ-carotene isomerase (Z-ISO) and carotenoid isomerase (CRTISO) facilitate critical isomerization reactions that convert poly-cis intermediates to the final all-trans-lycopene product [16] [14] [15].

Specialized Crocin Biosynthesis

Zeaxanthin Generation via β-Carotene

The specialized Crocin II biosynthetic pathway diverges from general carotenoid metabolism through the specific generation of zeaxanthin, which serves as the immediate precursor for apocarotenoid formation. Lycopene β-cyclase (LCYb) catalyzes the cyclization of lycopene to introduce β-ionone rings at both termini, producing β-carotene [17] [18] [19].

The cyclization reaction requires NADPH cofactors and demonstrates high specificity for the all-trans-lycopene substrate [18] [20]. LCYb exhibits tissue-specific expression patterns that coordinate with carotenoid accumulation requirements, particularly in chromoplast-containing tissues where Crocin II biosynthesis occurs [21] [19].

β-carotene hydroxylase (BCH) represents the critical enzyme that converts β-carotene to zeaxanthin through sequential hydroxylation reactions at the C3 and C3' positions [22] [17] [18]. Plant β-carotene hydroxylases comprise two distinct types: non-heme di-iron enzymes (BCH1 and BCH2) and cytochrome P450-dependent hydroxylases [18] [23].

The non-heme di-iron β-carotene hydroxylases demonstrate primary responsibility for β-ring hydroxylation, producing zeaxanthin through two sequential hydroxylation steps [18] [24]. These enzymes require NADPH and molecular oxygen as cofactors, with activity modulated by subcellular localization and metabolic channeling within plastids [22] [17].

Recent studies have identified novel β-carotene hydroxylases with enhanced thermostability and catalytic efficiency [23] [20]. Subcellular targeting of β-carotene hydroxylases to specific compartments, including the endoplasmic reticulum and peroxisomes, significantly impacts zeaxanthin production efficiency, with peroxisomal targeting yielding up to 66% increased production compared to untargeted enzymes [22].

Carotenoid Cleavage Dioxygenase Activity

The conversion of zeaxanthin to crocetin dialdehyde represents the first dedicated step in Crocin II biosynthesis and involves the specialized activity of carotenoid cleavage dioxygenases (CCDs). CCD2 has been identified as the primary enzyme responsible for this critical transformation in Crocus sativus and related species [25] [26] [27].

CCD2 demonstrates unique structural features characteristic of the CCD superfamily, including a rigid seven-bladed β-propeller structure with a central Fe²⁺ atom that catalyzes oxygen incorporation [28] [27]. The enzyme cleaves zeaxanthin symmetrically at the C7,C8 and C7',C8' double bonds, producing crocetin dialdehyde and 3-OH-β-cyclocitral as cleavage products [25] [26] [27].

In vitro assays demonstrate that CCD2 operates through a sequential cleavage mechanism, initially generating 3-OH-β-apo-8'-carotenal as an intermediate before completing the second cleavage to yield crocetin dialdehyde [27] [29]. This process occurs via either a sliding mechanism, where the substrate repositions within the active site, or a flipping mechanism involving substrate release and reorientation [27].

GjCCD4a from Gardenia jasminoides represents an alternative carotenoid cleavage enzyme that demonstrates broader substrate specificity, cleaving zeaxanthin, lycopene, and β-carotene at the 7,8 and 7',8' positions [30] [31] [32]. This enzyme exhibits plastidial localization and contributes to the complete crocin biosynthetic pathway in Gardenia species [33] [34].

The cytoplasmic localization of CCD2 suggests association with the outer envelope of chromoplasts, where it accesses zeaxanthin substrates localized in envelope membranes [26] [27]. This spatial organization facilitates efficient substrate channeling while maintaining separation from general carotenoid metabolism within plastids [35] [29].

Crocetin Dialdehyde Formation

The formation of crocetin dialdehyde through carotenoid cleavage establishes the core apocarotenoid structure that undergoes subsequent glycosylation to produce Crocin II. The cleavage specificity at the C7,C8 and C7',C8' positions generates a C20 dialdehyde product with characteristic methyl substituents at positions 2, 6, 11, and 15 [25] [26] [27].

High-resolution mass spectrometry analysis confirms the molecular identity of crocetin dialdehyde as 8,8'-diapocarotene-8,8'-dial with an m/z of 297.1847 for the protonated molecular ion [27] [36]. The symmetrical cleavage pattern produces identical functional groups at both termini, facilitating subsequent enzymatic recognition and modification [27] [37].

The reactive nature of crocetin dialdehyde necessitates rapid conversion to more stable products through aldehyde dehydrogenase activity [35] [37]. The dialdehyde structure exhibits susceptibility to oxidation and condensation reactions that could lead to unwanted side products if not efficiently channeled through the biosynthetic pathway [37] [38].

Substrate channeling mechanisms coordinate the production and consumption of crocetin dialdehyde to maintain metabolic flux toward Crocin II formation [35] [37]. The temporal and spatial organization of CCD2 and aldehyde dehydrogenase activities ensures efficient conversion while minimizing substrate loss through non-enzymatic reactions [35] [39].

Glycosylation Mechanisms

UDP-Glucosyltransferase Function (GjUGT74F8 and GjUGT94E13)

The final stages of Crocin II biosynthesis involve sophisticated glycosylation mechanisms mediated by specialized UDP-glucosyltransferases (UGTs) that demonstrate remarkable substrate specificity and regioselectivity. GjUGT74F8 and GjUGT94E13 from Gardenia jasminoides represent the primary enzymes responsible for crocetin glycosylation, each exhibiting distinct catalytic properties and product specificities [40] [41] [32].

GjUGT74F8 catalyzes primary glycosylation reactions that attach the initial glucose moieties to crocetin carboxyl groups [40] [41] [42]. This enzyme demonstrates high efficiency in converting crocetin to crocin III and crocin V, achieving a 66.1% conversion rate under optimized conditions with 50 mM NaH₂PO₄-Na₂HPO₄ buffer at pH 8.0 and 5% glucose supplementation [40] [41].

The enzyme exhibits specific activity toward crocetin substrates while also demonstrating capability to convert crocin IV to crocin II through additional glucosylation [40] [32]. Notably, GjUGT74F8 possesses reversible glycosylation activity, capable of removing glucose residues under certain conditions, suggesting complex regulatory mechanisms governing crocin composition [32] [43].

GjUGT94E13 functions as a secondary glycosylation enzyme that adds additional glucose moieties to existing crocetin glucosyl esters [40] [41] [44]. This enzyme catalyzes the conversion of crocin II and crocin III to crocin I, achieving a 59.6% overall conversion rate when combined with GjUGT74F8 in engineered bacterial systems [40] [41].

The catalytic mechanism of GjUGT94E13 involves either sequential addition of two glucosyl groups to a single carboxyl group or the addition of a second glucosyl group to pre-existing mono-glucosyl esters [32] [45]. The enzyme demonstrates remarkable specificity, as no mono-glucosyl esters are detected under various reaction conditions, suggesting efficient coupling of primary and secondary glycosylation steps [32].

UDP-glucose availability represents a critical limiting factor for efficient glycosylation reactions [40] [41]. Engineering approaches that overexpress phosphoglucomutase (pgm) and glucose-1-phosphate uridylyltransferase (galU) significantly enhance UDP-glucose biosynthesis and improve overall crocin production efficiency [40] [41].

Differential Glycosylation Patterns Between Crocin I and II

The structural diversity of crocin compounds results from differential glycosylation patterns established by the coordinated activities of GjUGT74F8 and GjUGT94E13. Crocin II exhibits an asymmetrical glycosylation pattern characterized by one gentiobiosyl unit and one glucose unit attached to the crocetin backbone, contrasting with the symmetrical di-gentiobiosyl structure of crocin I [46] [47] [48].

Nuclear magnetic resonance (NMR) analysis reveals the precise structural arrangement of Crocin II as all-trans-crocetin O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl ester at one terminus and β-D-glucopyranosyl ester at the other [46] [47]. This asymmetrical structure results from the sequential action of glycosyltransferases that do not necessarily operate with equal efficiency at both carboxyl groups [46] [48].

The molecular weight differences between crocin variants reflect their distinct glycosylation states: Crocin I (976.8 g/mol with four glucose units), Crocin II (800.8 g/mol with three glucose units), Crocin III (652.7 g/mol with two glucose units), and Crocin IV (490.5 g/mol with one glucose unit) [49] [50] [51].

Biosynthetic pathway analysis indicates that Crocin II formation occurs primarily through GjUGT94E13-mediated conversion of crocin III, rather than direct modification of crocetin [40] [32]. This pathway specificity suggests that the asymmetrical glycosylation pattern results from preferential enzyme activity at one of the two available carboxyl groups in crocin III [32] [52].

Pharmacokinetic studies demonstrate that differential glycosylation patterns significantly impact bioavailability and absorption characteristics [48]. Crocin compounds undergo intestinal deglycosylation to crocetin before absorption, with the glycosylation pattern influencing the rate and extent of this conversion process [48] [43].

The regioselectivity of glycosylation reactions depends on substrate orientation within enzyme active sites and the accessibility of carboxyl groups for UDP-glucose attachment [53] [54]. Structural modeling suggests that the asymmetrical nature of Crocin II reflects the preferred binding orientation of crocin III within the GjUGT94E13 active site [32] [45].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

814.32592949 g/mol

Monoisotopic Mass

814.32592949 g/mol

Heavy Atom Count

57

UNII

ZF2MOD2N6Y

Wikipedia

Crocetin gentiobiosylglucosyl ester

Dates

Last modified: 08-15-2023
Ind. J. Chem., 1975, 13, p339

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